Cas no 667873-99-6 (10-4-(4-methoxyphenyl)piperazine-1-carbonyl-10H-phenothiazine)

10-4-(4-methoxyphenyl)piperazine-1-carbonyl-10H-phenothiazine 化学的及び物理的性質
名前と識別子
-
- 10-4-(4-methoxyphenyl)piperazine-1-carbonyl-10H-phenothiazine
- [4-(4-methoxyphenyl)piperazin-1-yl](10H-phenothiazin-10-yl)methanone
- 10H-Phenothiazine, 10-[[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl]-
- 10-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine
- AO-081/41753588
- CCG-22718
- CHEMBL4102328
- [4-(4-methoxyphenyl)piperazin-1-yl]-phenothiazin-10-ylmethanone
- AKOS001662543
- methyl 4-[4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinyl]phenyl ether
- HMS1615O13
- EN300-27754114
- 4-(4-methoxyphenyl)piperazinyl phenothiazin-10-yl ketone
- HMS3429F09
- 667873-99-6
-
- インチ: 1S/C24H23N3O2S/c1-29-19-12-10-18(11-13-19)25-14-16-26(17-15-25)24(28)27-20-6-2-4-8-22(20)30-23-9-5-3-7-21(23)27/h2-13H,14-17H2,1H3
- InChIKey: JRLBVQXUJAROLI-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2N(C2C=CC=CC1=2)C(N1CCN(C2C=CC(=CC=2)OC)CC1)=O
計算された属性
- せいみつぶんしりょう: 417.15109816g/mol
- どういたいしつりょう: 417.15109816g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 2
- 複雑さ: 567
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
10-4-(4-methoxyphenyl)piperazine-1-carbonyl-10H-phenothiazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27754114-0.1g |
10-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine |
667873-99-6 | 95.0% | 0.1g |
$407.0 | 2025-03-19 | |
1PlusChem | 1P01ZTPO-100mg |
4-(4-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone |
667873-99-6 | 95% | 100mg |
$565.00 | 2024-04-22 | |
1PlusChem | 1P01ZTPO-50mg |
4-(4-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone |
667873-99-6 | 95% | 50mg |
$480.00 | 2024-04-22 | |
Enamine | EN300-27754114-0.05g |
10-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine |
667873-99-6 | 95.0% | 0.05g |
$338.0 | 2025-03-19 | |
Aaron | AR01ZTY0-100mg |
4-(4-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone |
667873-99-6 | 95% | 100mg |
$585.00 | 2023-12-15 | |
Aaron | AR01ZTY0-50mg |
4-(4-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone |
667873-99-6 | 95% | 50mg |
$490.00 | 2023-12-15 |
10-4-(4-methoxyphenyl)piperazine-1-carbonyl-10H-phenothiazine 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
10-4-(4-methoxyphenyl)piperazine-1-carbonyl-10H-phenothiazineに関する追加情報
Introduction to 10-4-(4-methoxyphenyl)piperazine-1-carbonyl-10H-phenothiazine (CAS No. 667873-99-6) and Its Emerging Applications in Chemical Biology
10-4-(4-methoxyphenyl)piperazine-1-carbonyl-10H-phenothiazine, identified by the CAS number 667873-99-6, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the phenothiazine class, a family of heterocyclic aromatic compounds known for their diverse biological activities. The presence of both piperazine and phenothiazine moieties in its molecular structure endows it with unique pharmacophoric properties, making it a promising candidate for further investigation in drug discovery and therapeutic development.
The 10H-phenothiazine core of this molecule is well-documented for its role in various pharmacological applications, including antipsychotic, antihistaminic, and antimicrobial effects. The introduction of a 4-methoxyphenyl substituent at the 4-position of the piperazine ring further modulates its chemical and biological properties. This modification has been strategically employed to enhance binding affinity and selectivity, which are critical factors in the design of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the interactions of 10-4-(4-methoxyphenyl)piperazine-1-carbonyl-10H-phenothiazine with biological targets with greater precision. These studies suggest that the compound may exhibit potent activity against enzymes and receptors involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's. The methoxy group on the phenyl ring is particularly noteworthy, as it has been shown to improve solubility and metabolic stability, key attributes for a drug candidate.
In vitro studies have begun to unravel the mechanistic basis of 10H-phenothiazine derivatives, including 10-4-(4-methoxyphenyl)piperazine-1-carbonyl-10H-phenothiazine. Preliminary results indicate that this compound interacts with sigma receptors and other neurotransmitter systems, potentially offering therapeutic benefits in conditions characterized by dysregulation of these pathways. The piperazine moiety, known for its ability to cross the blood-brain barrier, further enhances its suitability for central nervous system (CNS) applications.
The synthesis of 10-4-(4-methoxyphenyl)piperazine-1-carbonyl-10H-phenothiazine represents a significant achievement in organic chemistry, leveraging modern synthetic methodologies to construct complex molecular frameworks efficiently. The use of palladium-catalyzed cross-coupling reactions has been particularly instrumental in introducing the phenyl ring while maintaining high regioselectivity. This synthetic approach not only highlights the versatility of phenothiazine derivatives but also sets the stage for scalable production processes.
As research progresses, the potential applications of 667873-99-6 are expected to expand beyond traditional pharmacological uses. Investigating its role in modulating inflammatory pathways and antioxidant activities has emerged as a promising direction. Phenothiazine derivatives are known to interact with various redox-sensitive proteins and enzymes, suggesting that compounds like 10H-phenothiazine could be developed into novel therapeutics for inflammatory disorders and oxidative stress-related diseases.
The integration of high-throughput screening (HTS) technologies has accelerated the discovery pipeline for compounds like 10H-phenothiazine derivatives. By systematically testing large libraries of molecules against diverse biological targets, researchers can rapidly identify lead candidates for further optimization. The structural features of 667873-99-6, particularly the combination of piperazine and phenothiazine moieties, make it an attractive scaffold for such screens.
Future studies are likely to focus on optimizing the pharmacokinetic properties of 10H-phenohthiazine derivatives, including improving bioavailability and reducing potential side effects. Advances in medicinal chemistry have shown that subtle modifications can significantly impact a molecule's efficacy and safety profile. The methoxy group on the phenyl ring may serve as a key site for further derivatization, enabling fine-tuning of biological activity.
The growing interest in natural product-inspired drug design has also influenced the development of novel phenothiazines. While synthetic strategies remain central to creating molecules like 667873-99-6, there is increasing emphasis on identifying bioactive natural products that can serve as inspiration for new chemical entities (NCEs). The structural motifs found in these natural products often exhibit high specificity and potency, making them valuable starting points for drug discovery efforts.
In conclusion, 10H-phenohthiazine derivatives, exemplified by 667873-99-6, represent a fascinating area of research with significant potential in addressing various therapeutic challenges. The unique combination of structural features—such as the piperazine ring and phenothiazine core—provides a rich foundation for developing innovative treatments across multiple disease areas. As our understanding of biological systems continues to evolve, compounds like this are poised to play a pivotal role in next-generation pharmaceuticals.
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